Cas no 2227709-27-3 (methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate)

Methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate is a chiral ester compound featuring a stereocenter at the 3-position, which confers potential utility in asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, enabling selective modifications for fine chemical applications. Its well-defined stereochemistry ensures consistency in enantioselective processes, while the aromatic methoxy and methyl substituents contribute to stability and controlled reactivity. This compound is particularly valuable in medicinal chemistry and catalysis, where precise molecular architecture is critical. High purity and structural specificity make it suitable for research and development in specialized organic synthesis.
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate structure
2227709-27-3 structure
Product name:methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
CAS No:2227709-27-3
MF:C12H16O4
Molecular Weight:224.253044128418
CID:6322890
PubChem ID:165678148

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
    • 2227709-27-3
    • EN300-1806665
    • インチ: 1S/C12H16O4/c1-8-4-5-11(15-2)9(6-8)10(13)7-12(14)16-3/h4-6,10,13H,7H2,1-3H3/t10-/m0/s1
    • InChIKey: YTNCIEVXCCCWDJ-JTQLQIEISA-N
    • SMILES: O[C@@H](CC(=O)OC)C1C=C(C)C=CC=1OC

計算された属性

  • 精确分子量: 224.10485899g/mol
  • 同位素质量: 224.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 55.8Ų

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1806665-1.0g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
1g
$1658.0 2023-06-02
Enamine
EN300-1806665-10.0g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
10g
$7128.0 2023-06-02
Enamine
EN300-1806665-0.1g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
0.1g
$1459.0 2023-09-19
Enamine
EN300-1806665-0.05g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
0.05g
$1393.0 2023-09-19
Enamine
EN300-1806665-2.5g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
2.5g
$3249.0 2023-09-19
Enamine
EN300-1806665-5.0g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
5g
$4806.0 2023-06-02
Enamine
EN300-1806665-5g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
5g
$4806.0 2023-09-19
Enamine
EN300-1806665-10g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
10g
$7128.0 2023-09-19
Enamine
EN300-1806665-1g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
1g
$1658.0 2023-09-19
Enamine
EN300-1806665-0.5g
methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate
2227709-27-3
0.5g
$1591.0 2023-09-19

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate 関連文献

methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoateに関する追加情報

Methyl (3S)-3-Hydroxy-3-(2-Methoxy-5-Methylphenyl)Propanoate: A Comprehensive Overview

Methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate, with the CAS number 2227709-27-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as methyl (3S)-hydroxypropanoate derivative, has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis.

The structure of methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate is characterized by a chiral center at the third carbon of the propanoate chain, which is substituted with a hydroxyl group and a phenyl ring bearing methoxy and methyl substituents. This stereochemistry, denoted by the (S) configuration, plays a crucial role in determining the compound's biological activity and chemical reactivity.

Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in pharmaceuticals, where stereochemistry can significantly influence drug efficacy and safety. The (S)-configuration of this compound has been shown to exhibit unique pharmacokinetic properties, making it a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, methyl (3S)-hydroxypropanoate derivatives can be prepared through various methods, including enzymatic resolutions and asymmetric catalysis. These methods have been optimized to achieve high enantiomeric excess, which is essential for ensuring the compound's consistency and reliability in downstream applications.

One of the most notable applications of this compound lies in its potential as a building block for more complex molecules. Its ability to undergo various chemical transformations, such as esterification and nucleophilic substitution, makes it a versatile starting material for synthesizing bioactive compounds with diverse functionalities.

Moreover, methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate has been investigated for its role in natural product synthesis. Researchers have demonstrated its utility in constructing biologically active molecules inspired by natural products, thereby contributing to the growing field of total synthesis.

The phenyl ring substituents in this compound—specifically the methoxy and methyl groups—contribute to its electronic and steric properties. These features are critical in modulating the compound's interactions with biological targets, such as enzymes and receptors, which are key considerations in drug design.

Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions involving methyl (3S)-hydroxypropanoate derivatives. These studies provide insights into their binding affinities and selectivity profiles, paving the way for rational drug design strategies.

In conclusion, methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate is a compound with rich structural features and diverse applications. Its stereochemistry, synthetic accessibility, and biological potential make it an invaluable tool in modern organic chemistry and pharmacology.

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